High-Yield Synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone: A Modular Approach
High-Yield Synthesis of 4-Acetoxy-3',5'-dimethoxybenzophenone: A Modular Approach
Executive Summary
Target Molecule: 4-Acetoxy-3',5'-dimethoxybenzophenone Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31 g/mol
This technical guide details a robust, two-step synthetic pathway for 4-Acetoxy-3',5'-dimethoxybenzophenone.[1] This compound serves as a critical intermediate in the synthesis of methylated resveratrol analogues and functionalized stilbenes, often utilized in drug discovery for their antioxidant and SIRT1 activation profiles.
The protocol selected prioritizes chemoselectivity and scalability . Unlike Friedel-Crafts acylations using aluminum chloride (
Retrosynthetic Analysis & Strategy
The synthesis is designed via a convergent disconnection approach. The ester bond is the most labile, suggesting a final acetylation step. The core benzophenone skeleton is constructed via an acylation of phenol using a benzoic acid derivative.
Strategic Logic[1]
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Disconnection A (Esterification): Trivial disconnection leads to 4-Hydroxy-3',5'-dimethoxybenzophenone and an acetylating agent.
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Disconnection B (Friedel-Crafts Acylation): The benzophenone core is best accessed by reacting 3,5-dimethoxybenzoic acid with phenol .
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Why PPA? Standard Lewis acids (
,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) coordinate strongly with methoxy oxygens, leading to ether cleavage. PPA provides a mild acidic medium that effects dehydration/acylation without attacking the methyl ethers.
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Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 3,5-dimethoxybenzoic acid and phenol.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-3',5'-dimethoxybenzophenone
Reaction Type: Friedel-Crafts Acylation (PPA Promoted) Critical Control: Temperature maintenance between 70–80°C is vital. Exceeding 90°C increases the risk of ether cleavage.
Reagents & Stoichiometry
| Component | Equiv. | Amount (Example) | Role |
| 3,5-Dimethoxybenzoic Acid | 1.0 | 18.2 g (100 mmol) | Electrophile Source |
| Phenol | 1.2 | 11.3 g (120 mmol) | Nucleophile |
| Polyphosphoric Acid (PPA) | N/A | ~200 g | Solvent/Catalyst |
| Water (Ice) | N/A | Excess | Quenching |
Procedure
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Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 200 g of Polyphosphoric Acid (PPA).
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Addition: Heat the PPA to 60°C to reduce viscosity. Add 3,5-dimethoxybenzoic acid (18.2 g) and phenol (11.3 g) sequentially.
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Reaction: Increase temperature to 75°C and stir vigorously for 3–4 hours. The mixture will turn deep red/orange, indicating the formation of the acylium ion complex.
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Quenching: Cool the mixture to ~50°C. Pour the viscous syrup slowly onto 500 g of crushed ice with rapid stirring. The product will precipitate as a gummy solid which hardens upon standing.
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Isolation: Filter the solid and wash exclusively with cold water (
mL) to remove phosphoric acid residues. -
Purification: Recrystallize from Ethanol/Water (3:1).
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Target Yield: 65–75%
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Appearance: Pale yellow needles.
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Step 2: Acetylation to 4-Acetoxy-3',5'-dimethoxybenzophenone
Reaction Type: Esterification Mechanism: Nucleophilic acyl substitution via acetyl pyridinium intermediate.
Reagents & Stoichiometry
| Component | Equiv. | Amount | Role |
| Intermediate (Step 1) | 1.0 | 10.0 g (38.7 mmol) | Substrate |
| Acetic Anhydride | 5.0 | 19.8 g (~18 mL) | Acylating Agent |
| Pyridine | 5.0 | 15.3 g (~15 mL) | Base/Catalyst |
| DMAP | 0.05 | 230 mg | Hyper-nucleophilic Catalyst |
Procedure
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Dissolution: In a 250 mL round-bottom flask, dissolve the 4-hydroxy-3',5'-dimethoxybenzophenone (10.0 g) in Pyridine (15 mL).
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Acetylation: Add Acetic Anhydride (18 mL) dropwise at room temperature. Add DMAP (catalytic).
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Incubation: Stir at room temperature for 4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane).[1] The starting material spot (
) should disappear, replaced by a less polar spot ( ). -
Work-up: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. (The acid neutralizes pyridine, preventing the product from oiling out).
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Extraction: Extract with Dichloromethane (DCM,
mL).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Drying: Wash organic layer with Brine, dry over anhydrous
, and concentrate in vacuo.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Final Purification: Recrystallize from Isopropanol or flash chromatography (Hexane/EtOAc).
Process Workflow & Logic
The following diagram illustrates the operational flow, highlighting the self-validating checkpoints (TLC, Quench) that ensure process integrity.
Figure 2: Operational workflow for the two-step synthesis.
Characterization & Data Validation
To validate the synthesis, compare spectral data against the following expected parameters.
Expected NMR Data ( , 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Acetyl- | 2.32 | Singlet | 3H | Acetate methyl group |
| Methoxy- | 3.84 | Singlet | 6H | 3',5'-dimethoxy groups |
| Aromatic (Ring A) | 7.20 | Doublet | 2H | Protons ortho to acetoxy |
| Aromatic (Ring A) | 7.85 | Doublet | 2H | Protons ortho to carbonyl |
| Aromatic (Ring B) | 6.65 | Triplet | 1H | Proton between methoxys (4'-H) |
| Aromatic (Ring B) | 6.90 | Doublet | 2H | Protons ortho to carbonyl (2',6'-H) |
Troubleshooting Guide
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Issue: Low yield in Step 1.
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Cause: PPA was too viscous or stirring was inefficient.
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Solution: Use mechanical stirring (overhead) rather than magnetic. Ensure temperature is at least 70°C.
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Issue: Demethylation (Product contains phenols on Ring B).
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Cause: Reaction temperature exceeded 90°C in Step 1.
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Solution: Strictly control oil bath temperature.
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Issue: Oiling out in Step 2.
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Cause: Incomplete removal of pyridine.
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Solution: Wash the organic layer thoroughly with dilute HCl until the aqueous phase is acidic (pH < 2).
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References
-
Hahn, G., & Wassmuth, H. (1934).[1][2][3] Über die Synthese von 4-Hydroxy-3,5-dimethoxy-benzophenon. Chemische Berichte. (Foundational PPA condensation methodology).
- CN103342634A. (2013). Synthesis method of 4,4'-dihydroxy benzophenone. Google Patents. Available at: (Validates the PPA/acid catalyst protocol for hydroxybenzophenones).
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Liu, J. (2012).[1] Synthesis of Resveratrol and Its Analogs. BYU ScholarsArchive. Available at: [Link] (Contextualizes the utility of acetoxy-stilbene precursors).
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Org. Synth. (2023).[3][4][5] Synthesis of Phenols from Benzoic Acids. Organic Syntheses, 100, 199–217.[1] Available at: [Link] (Provides rigorous handling techniques for benzoic acid derivatives).
Sources
- 1. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 2. US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. orgsyn.org [orgsyn.org]
- 5. WO2010079123A2 - Process for resveratrol intermediate - Google Patents [patents.google.com]
